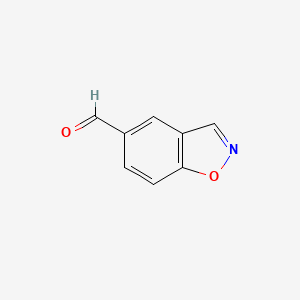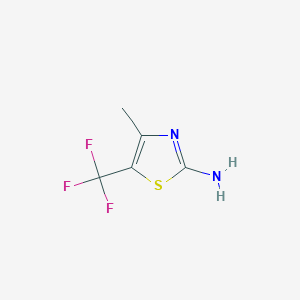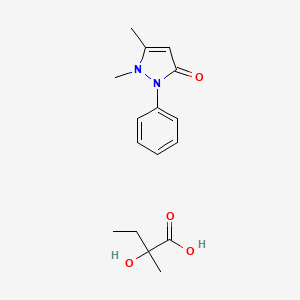
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole
Overview
Description
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a benzenesulfonyl group attached to a 2,6-dimethyl-5-azaindole core, makes it valuable for developing new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chloroamino-N-heterocycles, which undergo Suzuki-Miyaura coupling followed by acetic acid-catalyzed cyclization . Another approach involves the reductive alkylation of electron-deficient o-chloroarylamines, leading to N-alkylated o-chloroarylamines, which are then converted to N-alkylazaindoles via a one-pot process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: It has been studied for its role in drug development, with promising results in the treatment of cancer and other diseases.
Industry: The compound’s unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Benzenesulfonyl-2,6-dimethylpyrrolo[3,2-c]pyridine
- 2,6-Dimethyl-5-azaindole
- Benzenesulfonyl-5-azaindole
Comparison: 1-Benzenesulfonyl-2,6-dimethyl-5-azaindole stands out due to its unique combination of a benzenesulfonyl group and a 2,6-dimethyl-5-azaindole core. This structure imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the benzenesulfonyl group enhances its reactivity and potential for substitution reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,6-dimethylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-15-13(10-16-11)9-12(2)17(15)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJOAIBTXAAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2S(=O)(=O)C3=CC=CC=C3)C)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)
![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)
![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)




![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

